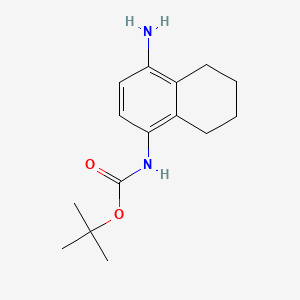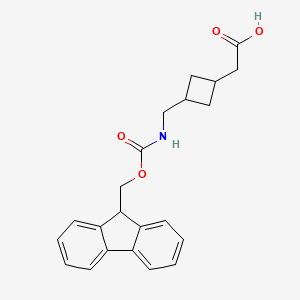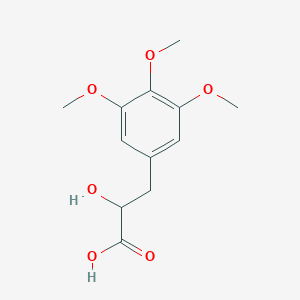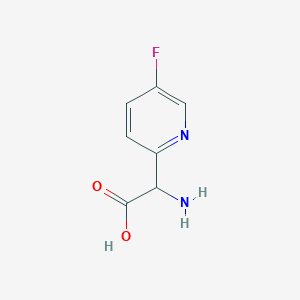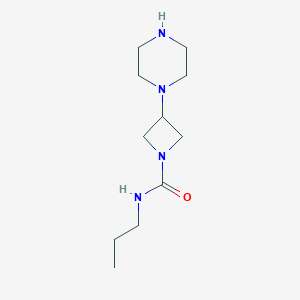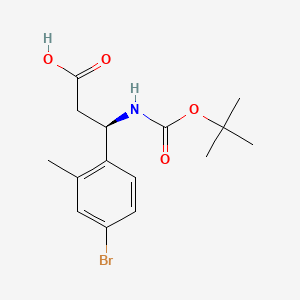
Leucylasparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucylasparagine is a dipeptide composed of the amino acids leucine and asparagine. It is a naturally occurring compound found in various biological systems. The compound plays a significant role in protein synthesis and metabolism, contributing to various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions: Leucylasparagine can be synthesized through a peptide coupling reaction between leucine and asparagine. The process typically involves the activation of the carboxyl group of leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated leucine then reacts with the amino group of asparagine to form the dipeptide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. Microorganisms such as Escherichia coli are genetically engineered to express the enzymes required for the biosynthesis of this compound. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound.
化学反応の分析
Types of Reactions: Leucylasparagine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent amino acids, leucine and asparagine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Peptide Bond Formation: Coupling reagents like DCC or EDC are used to form peptide bonds with other amino acids or peptides.
Major Products Formed:
Hydrolysis: Leucine and asparagine.
Oxidation: Oxidized derivatives of leucine and asparagine.
Peptide Bond Formation: Longer peptide chains or polypeptides.
科学的研究の応用
Leucylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential use in drug delivery systems.
Industry: Utilized in the production of peptide-based products, including pharmaceuticals and nutraceuticals.
作用機序
Leucylasparagine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in peptide bond formation and hydrolysis. The compound can also modulate cellular signaling pathways by interacting with specific receptors and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.
類似化合物との比較
Leucylasparagine is unique due to its specific combination of leucine and asparagine. Similar compounds include other dipeptides such as:
Glycylasparagine: Composed of glycine and asparagine.
Alanylasparagine: Composed of alanine and asparagine.
Valylasparagine: Composed of valine and asparagine.
Compared to these dipeptides, this compound has distinct properties and functions due to the presence of leucine, which is a branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.
特性
分子式 |
C10H19N3O4 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17) |
InChIキー |
MLTRLIITQPXHBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


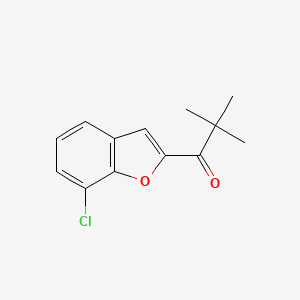
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
